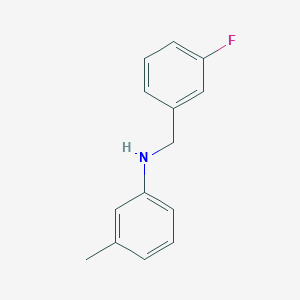

N-(3-Fluorobenzyl)-3-methylaniline

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, a potential clinical candidate, was synthesized by strategic incorporation of deuterium at potential metabolic soft spots and identified as ALK5 inhibitors .Scientific Research Applications

Application 1: Synthesis of α-aminophosphonates

- Summary of the Application: The compound 3-(4-amino-3-fluorobenzyl)-N-methylbenzamide was used in the synthesis of a series of novel dialkyl (aryl substituted) (2-fluoro-4-((2-methylcarbamoyl)pyridine-4-yl)oxy)phenyl)amino)methyl)phosphonates . These compounds have a wide range of applications in biological, medicinal, and industrial fields .

- Methods of Application: The synthesis was accomplished by a simple and efficient one-pot three-component reaction of 3-(4-amino-3-fluorobenzyl)-N-methylbenzamide with different substituted aromatic aldehydes and dialkyl phosphite in the presence of nano Sb2O3 catalyst under solvent-free conditions at 40–50°C .

- . The synthesized compounds were screened for their anticell-proliferation activity on seven cell lines .

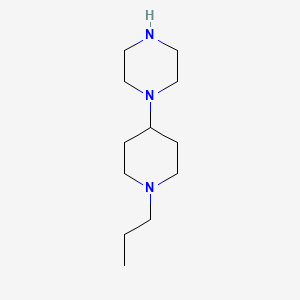

Application 2: Synthesis of Fluorine-Containing Piperidine and Pyrrolidine Derivatives

- Summary of the Application: Fluorine-containing piperidine and pyrrolidine derivatives have been synthesized . These compounds are recognized as important organic molecules showing interesting biological activities with potential applications in medicine and agriculture .

- Methods of Application: The synthesis involved the reaction of piperidine and pyrrolidine with various fluorine-containing benzyl chlorides and bromides in the presence of triethylamine in benzene at reflux temperature for 24 hours .

- Results or Outcomes: The derivatives of piperidine and pyrrolidine were found to be bio-active . The yield of the reaction was approximately 60% .

Application 3: Synthesis of 2-Amino-3-fluorobenzyl Bromide

- Summary of the Application: 2-Amino-3-fluorobenzyl bromide is a fluorinated compound used in advanced research and synthesis .

- Methods of Application: The specific methods of synthesis for this compound are not provided in the source .

- Results or Outcomes: The compound offers a unique blend of reactivity and selectivity for advanced research and synthesis needs .

Application 4: Synthesis of Fluorine-Containing Compounds

- Summary of the Application: 3-Fluorobenzyl chloride is used in the synthesis of various fluorine-containing compounds . These compounds are often used in advanced research and synthesis .

- Methods of Application: The specific methods of synthesis for these compounds are not provided in the source .

- Results or Outcomes: The compound offers a unique blend of reactivity and selectivity for advanced research and synthesis needs .

Application 5: Synthesis of Gefitinib

- Summary of the Application: An improved three-step process for the synthesis of gefitinib, a cancer treatment drug, from readily available starting material is discussed .

- Methods of Application: The protocol is based on the synthesis, isolation, characterization of novel intermediates and their application in the alkylation step for the synthesis of gefitinib .

- Results or Outcomes: Excellent results were achieved over the conventional synthetic methodologies .

Application 6: Synthesis of ALK5 Receptor Inhibitor

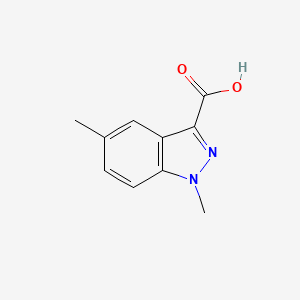

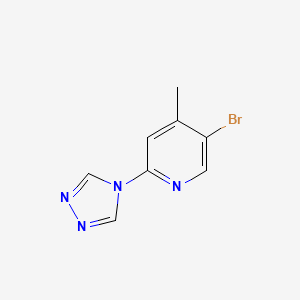

- Summary of the Application: A novel series of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, a potential clinical candidate, was synthesized and identified as ALK5 inhibitors .

- Methods of Application: The compound has a low potential for CYP-mediated drug-drug interactions as a CYP450 inhibitor (IC50 = >10 μM) and showed potent inhibitory effects in cellular assay (IC50 = 3.5 ± 0.4 nM) .

- Results or Outcomes: The pharmacokinetic evaluation of the compound in mice demonstrated moderate clearance (29.0 mL/min/kg) and also revealed high oral bioavailability in mice (F = 67.6%) .

properties

IUPAC Name |

N-[(3-fluorophenyl)methyl]-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c1-11-4-2-7-14(8-11)16-10-12-5-3-6-13(15)9-12/h2-9,16H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOBSHZBQYODNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Fluorobenzyl)-3-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B1437497.png)

![4'-tert-Butyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B1437513.png)